3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is a derivative of amino acids, specifically designed to protect the amino group during chemical synthesis. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur at other functional groups.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of drug candidates and bioactive molecules.
Organic Synthesis: Employed in the preparation of complex organic molecules where selective protection and deprotection of functional groups are required.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of Boc-DL-3-Aminoisobutyric acid are the amino acid ionic liquids (AAILs) . These AAILs are used in organic synthesis due to their multiple reactive groups .
Mode of Action
Boc-DL-3-Aminoisobutyric acid interacts with its targets through a series of steps . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Biochemical Pathways
The compound affects the peptide synthesis pathway . It is used in the synthesis of dipeptides, which are crucial components of proteins . The compound’s interaction with its targets leads to the formation of dipeptides, affecting the overall protein synthesis pathway .
Pharmacokinetics
The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the compound’s action is the formation of dipeptides . These dipeptides are crucial for protein synthesis, and thus, the compound plays a significant role in this biochemical process .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds . For instance, the compound has been shown to be effective in high-temperature conditions . Additionally, the presence of certain coupling reagents enhances the compound’s efficacy in amide formation .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Boc-DL-3-Aminoisobutyric acid are not fully understood. It is known that the compound is involved in the synthesis of dipeptides . The Boc protective group prevents unwanted side reactions during peptide synthesis .
Cellular Effects
The cellular effects of Boc-DL-3-Aminoisobutyric acid are not well-documented. It is known that the compound can be used in the synthesis of dipeptides, which play crucial roles in various cellular processes .
Molecular Mechanism
The molecular mechanism of Boc-DL-3-Aminoisobutyric acid is primarily related to its role in peptide synthesis. The Boc protective group on the amino acid prevents unwanted side reactions, allowing for the successful synthesis of dipeptides .
Metabolic Pathways
The metabolic pathways involving Boc-DL-3-Aminoisobutyric acid are not well-documented. It is known that the compound can be used in the synthesis of dipeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of 3-amino-2-methylpropanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, the reaction can be conducted in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions after deprotection.
Reduction: Boc-protected amides can be reduced to corresponding alcohols using sodium borohydride.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Deprotection: Yields the free amine, 3-amino-2-methylpropanoic acid.
Reduction: Yields the corresponding alcohol.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-glycine
- N-Boc-alanine
- N-Boc-valine
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to its specific structure, which includes a methyl group on the alpha carbon. This structural feature can influence its reactivity and the steric effects during synthesis, making it distinct from other Boc-protected amino acids .
Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRNRYMFXDGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400614 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-10-0 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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